Methyl 2-formyl-3,5-dimethoxybenzoate
Overview
Description
Methyl 2-formyl-3,5-dimethoxybenzoate: is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
Methyl 2-formyl-3,5-dimethoxybenzoate plays a role in biochemical reactions. It is involved in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate
Molecular Mechanism
It is known to be involved in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-3,5-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 1,1-dichlorodimethyl ether with methyl 3,5-dimethoxybenzoate . The reaction typically occurs in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques, including esterification and formylation reactions .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Methyl 2-carboxy-3,5-dimethoxybenzoate
Reduction: Methyl 2-hydroxymethyl-3,5-dimethoxybenzoate
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 2-formyl-3,5-dimethoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and solubility .
Comparison with Similar Compounds
- Methyl 4-formylbenzoate
- Methyl 2-formylbenzoate
- Methyl 3,4,5-trimethoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- 2,4,6-Trimethoxybenzaldehyde
Comparison: Methyl 2-formyl-3,5-dimethoxybenzoate is unique due to the specific positioning of the formyl and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of two methoxy groups in the 3 and 5 positions can enhance its solubility in organic solvents and affect its reactivity in substitution reactions .
Properties
IUPAC Name |
methyl 2-formyl-3,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWARVBOEGPPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350879 | |
Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52344-93-1 | |
Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-formyl-3,5-dimethoxybenzoate in the context of antimycobacterial research?
A: this compound serves as a crucial starting material in synthesizing isoindolinones, specifically clitocybin derivatives. [] This compound provides the core structure onto which different chemical groups can be attached, leading to a variety of derivatives with potentially enhanced antimycobacterial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.